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molecular formula C10H13BrN2O B8803142 (5-Bromo-4-(pyrrolidin-1-yl)pyridin-2-yl)methanol

(5-Bromo-4-(pyrrolidin-1-yl)pyridin-2-yl)methanol

Cat. No. B8803142
M. Wt: 257.13 g/mol
InChI Key: HEICJPSLDFCXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05250527

Procedure details

Substituting pyrrolidine (7.4 ml) for morpholine and 4-chloro-5-bromo-2-hydroxymethylpyridine (4 g) for 3,4-dichloro-2-hydroxypyridine and using corresponding molar proportions of the other reagents in the method of Example 3D gave 4-pyrrolidino-5-bromo-2-hydroxymethylpyridine. 2.28 g, m.p. 108°-10° C., from ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5]O[CH2:3][CH2:2]1.Cl[C:8]1[C:13]([Br:14])=[CH:12][N:11]=[C:10]([CH2:15][OH:16])[CH:9]=1.ClC1C(O)=NC=CC=1Cl>>[N:1]1([C:8]2[C:13]([Br:14])=[CH:12][N:11]=[C:10]([CH2:15][OH:16])[CH:9]=2)[CH2:6][CH2:5][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC(=NC=C1Br)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1Cl)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=CC(=NC=C1Br)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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